molecular formula C27H24BrO2P B1589510 (Benzyloxycarbonylmethyl)triphenylphosphonium bromide CAS No. 78385-36-1

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

Cat. No.: B1589510
CAS No.: 78385-36-1
M. Wt: 491.4 g/mol
InChI Key: AVQABZVTPWROCF-UHFFFAOYSA-M
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Description

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H24O2PBr. It is a phosphonium salt that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

It’s known that triphenylphosphonium (tpp) cations, which are part of the compound’s structure, are widely used as carriers for mitochondria-targeting molecules . This suggests that the compound may interact with components within the mitochondria.

Mode of Action

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is involved in several chemical reactions, including atypical aza-Morita-Baylis-Hillman mechanism, thermal decomposition, double aza-Michael reaction, and the synthesis of cyclodextrin derivatives . It also participates in the stereoselective preparation of α,β-unsaturated carbonyl compounds via stereoselective Wittig olefination with aldehydes under solventless conditions or ultrasonication .

Biochemical Pathways

Given its involvement in the synthesis of α,β-unsaturated carbonyl compounds , it can be inferred that it may influence pathways involving these compounds.

Pharmacokinetics

It’s known that the compound’s solubility and stability are important factors that can impact its bioavailability .

Result of Action

Given its potential role in the synthesis of α,β-unsaturated carbonyl compounds , it may influence cellular processes involving these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container in a cool, dry place to ensure good ventilation or exhaust . These conditions can help maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with benzyloxycarbonylmethyl bromide. The reaction typically takes place in an organic solvent such as methanol, and the mixture is stirred at room temperature for several hours . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium(II) chloride, which facilitates cross-coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is unique due to its benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQABZVTPWROCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458943
Record name [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78385-36-1
Record name Phosphonium, [2-oxo-2-(phenylmethoxy)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78385-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Benzyloxycarbonylmethyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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